

quantification of 2-aminooctanoic acid in biological samples

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Compound of Interest		
Compound Name:	2-Aminooctanoic acid	
Cat. No.:	B7770475	Get Quote

Application Note & Protocol

Topic: Quantification of 2-Aminooctanoic Acid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction **2-Aminooctanoic acid** (2-AOA), also known as α -aminocaprylic acid, is a non-proteinogenic α -amino acid. As a medium-chain fatty acid with an amino group, it represents an interesting molecule in metabolic studies and has potential applications in peptide modification to enhance therapeutic properties. Accurate quantification of 2-AOA in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic studies, biomarker discovery, and understanding its physiological or pathological roles.

This document provides detailed protocols for the quantification of **2-aminooctanoic acid** using two robust analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, selectivity, and minimal sample preparation requirements.

Primary Method: LC-MS/MS Quantification of 2-Aminooctanoic Acid

This method describes the direct analysis of **2-aminooctanoic acid** in biological fluids using Ultra-High-Performance Liquid Chromatography coupled with a triple quadrupole mass



spectrometer (UPLC-MS/MS). The protocol is based on a simple protein precipitation step, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow: LC-MS/MS Analysis



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Caption: General workflow for 2-AOA quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

- 1. Materials and Reagents
- Standards: 2-Aminooctanoic acid certified reference standard (MedchemExpress, CAS 644-90-6)[1].
- Internal Standard (IS): A stable isotope-labeled (SIL) 2-AOA (e.g., 2-aminooctanoic-d3 acid) is highly recommended for highest accuracy. If unavailable, a non-endogenous, structurally similar homolog like 2-aminoheptanoic acid can be used.
- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Additives: Formic acid (LC-MS grade).
- Sample Preparation: 1.5 mL polypropylene microcentrifuge tubes.
- 2. Equipment
- UPLC system (e.g., Waters ACQUITY, Agilent 1290 Infinity II).
- Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S).
- Centrifuge capable of >13,000 x g.



- Calibrated pipettes.
- 3. Sample Preparation
- Plasma/Serum Samples:
 - Thaw samples on ice.
 - Pipette 50 μL of plasma or serum into a 1.5 mL microcentrifuge tube.
 - Add 10 μL of internal standard working solution.
 - Add 200 μL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
 - Vortex for 30 seconds.
 - Incubate at -20°C for 20 minutes to enhance protein precipitation.
 - Centrifuge at 13,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to an LC-MS vial for analysis.
- · Urine Samples:
 - Thaw samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
 - Dilute the urine 1:10 (or as needed based on expected concentration) with LC-MS grade water containing 0.1% formic acid.
 - Add internal standard.
 - Transfer to an LC-MS vial for analysis.
- 4. Instrumental Parameters

The following table outlines the recommended starting parameters for method development.



Parameter	Recommended Setting
LC System	
Column	Hydrophilic Interaction Chromatography (HILIC) Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 μ m) or a C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m)[2][3].
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient (HILIC)	Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and re-equilibrate.
Gradient (C18)	Start at 5% B, hold for 1 min, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.
MS/MS System	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	500°C
MRM Transitions	Precursor Ion (m/z)
2-Aminooctanoic Acid (Quantifier)	160.2
2-Aminooctanoic Acid (Qualifier)	160.2
Internal Standard (SIL)	e.g., 163.2



*Note: The m/z 74.1 product ion corresponds to the characteristic fragment [H₂N=CH-COOH]⁺ resulting from alpha-cleavage. The m/z 114.2 ion corresponds to the neutral loss of the carboxyl group ([M+H-HCOOH]⁺). These transitions are proposed based on typical amino acid fragmentation patterns and require empirical optimization on the specific instrument used[4][5].

Alternative Method: GC-MS Quantification of 2-Aminooctanoic Acid

Gas chromatography requires chemical derivatization to increase the volatility of polar analytes like amino acids. Silylation is a common and effective technique. This method is a robust alternative if LC-MS/MS is not available.

Experimental Workflow: GC-MS Analysis



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Caption: Derivatization and analysis workflow for 2-AOA by GC-MS.

Detailed Experimental Protocol: GC-MS

- 1. Sample Preparation and Derivatization
- Prepare the sample supernatant as described in the LC-MS/MS protocol (steps 1-7).
- Transfer 100 μL of the supernatant to a new microcentrifuge tube or GC vial insert.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Add 50 μ L of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl and 50 μ L of acetonitrile.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.



2. Instrumental Parameters

Parameter	Recommended Setting
GC System	
Column	5% Phenyl-Methylpolysiloxane (e.g., Agilent DB- 5ms, 30 m x 0.25 mm, 0.25 μm)
Inlet Temperature	250°C
Injection Mode	Splitless (1 μL injection)
Carrier Gas	Helium at 1.0 mL/min
Oven Program	Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
MS System	
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temperature	230°C
MS Quad Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Characteristic Ions (m/z)	Ion Description
(TBDMS Derivative)	144 (M-159), 218 (M-57)

^{*}Note: The characteristic fragment for TBDMS derivatives is the loss of a tert-butyl group (M-57). The M-159 fragment corresponds to the loss of the CO-O-TBDMS group[6]. These ions should be confirmed by analyzing a derivatized standard.

Data Presentation and Method Performance

Quantitative data should be summarized for clarity. The following table presents target performance characteristics for the primary LC-MS/MS method, based on typical values achieved for amino acid quantification assays in biological fluids[6][7]. These values should be established during in-house method validation.



Table 1: Target Quantitative Performance for LC-MS/MS Method

Parameter	Target Specification
Linearity	
Calibration Range	0.1 - 50 μM (or as required by application)
Correlation Coefficient (r²)	≥ 0.995
Sensitivity	
Limit of Detection (LOD)	~10 - 50 nM
Limit of Quantification (LOQ)	~50 - 150 nM
Accuracy	
Mean Recovery (%)	85 - 115% at three concentration levels
Precision	
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%

CV: Coefficient of Variation

Conclusion

The protocols described provide a comprehensive framework for the accurate and sensitive quantification of **2-aminooctanoic acid** in common biological samples. The primary LC-MS/MS method offers high throughput and specificity with minimal sample processing. The alternative GC-MS method is a reliable option requiring derivatization. For both methods, the use of a stable isotope-labeled internal standard is paramount for achieving the highest level of accuracy and compensating for matrix effects. The specific parameters, especially MS/MS transitions and chromatographic gradients, should be empirically optimized to achieve the best performance on the available instrumentation.



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